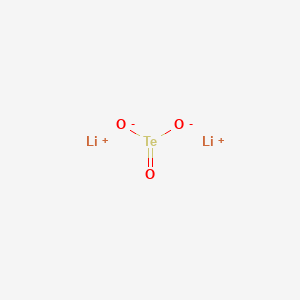

Dilithium;tellurite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Li2O3Te |

|---|---|

Molecular Weight |

189.5 g/mol |

IUPAC Name |

dilithium;tellurite |

InChI |

InChI=1S/2Li.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

InChI Key |

NBPOTQRWKBWQSQ-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].[O-][Te](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Dilithium Tellurite (Li₂TeO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of dilithium tellurite (Li₂TeO₃), a compound of interest in materials science and potentially relevant to fields exploring novel inorganic compounds. This document outlines its crystallographic parameters, atomic coordination, and the experimental methodologies typically employed for its structural determination.

Introduction

Dilithium tellurite, Li₂TeO₃, is an inorganic compound that has been subject to crystallographic studies to elucidate its atomic arrangement. Understanding the crystal structure is fundamental to predicting and interpreting its physical and chemical properties. This guide synthesizes the available structural data to provide a detailed overview for researchers.

Crystal Structure Data

The crystal structure of dilithium tellurite has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the C2/m space group. This structure is characterized by a two-dimensional arrangement of Li₂TeO₃ sheets oriented in the (0, 0, 1) direction.[1]

Crystallographic Parameters

The refined lattice parameters for Li₂TeO₃ are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 5.09 Å |

| b | 9.45 Å |

| c | 13.05 Å |

| α | 90.00° |

| β | 94.68° |

| γ | 90.00° |

| Unit Cell Volume | 625.40 ų |

Atomic Coordinates

The fractional atomic coordinates for the atoms in the conventional unit cell are provided in the following table.

| Atom | Wyckoff Symbol | x | y | z |

| Te | 4i | 0.268963 | 0 | 0.83385 |

| O1 | 4i | 0.368771 | 0 | 0.136638 |

| Li | 8j | 0.29648 | 0.657451 | 0.931609 |

| O2 | 8j | 0.67499 | 0.64999 | 0.916197 |

Selected Bond Distances

The interatomic distances provide insight into the bonding environment within the crystal lattice.

| Bond | Distance (Å) |

| Te - O1 | 1.85 |

| Te - O2 | 1.86 (x2) |

| Li - O | 1.89 - 1.98 |

Experimental Protocols

The determination of the crystal structure of Li₂TeO₃ involves two primary experimental stages: the synthesis of high-quality single crystals and their subsequent analysis using single-crystal X-ray diffraction.

Synthesis and Crystal Growth of Li₂TeO₃

A generalized method for the synthesis of high-quality single crystals of alkali metal tellurites like Li₂TeO₃ is the high-temperature solid-state reaction followed by slow cooling.

Workflow for Li₂TeO₃ Synthesis and Crystal Growth

Caption: A generalized workflow for the synthesis and crystal growth of Li₂TeO₃.

-

Starting Materials: High-purity lithium carbonate (Li₂CO₃) and tellurium dioxide (TeO₂) are used as precursors.

-

Mixing and Grinding: The reactants are weighed in stoichiometric amounts and thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

Heating: The mixture is placed in a suitable crucible (e.g., alumina) and heated in a furnace to a temperature above the melting point of the product to form a molten state.

-

Crystal Growth: The molten mixture is then cooled slowly over an extended period. This slow cooling process allows for the formation of well-defined single crystals.

-

Crystal Selection: After cooling to room temperature, suitable single crystals are mechanically isolated from the resulting solid mass for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using a single-crystal X-ray diffractometer.

Caption: A diagram illustrating the coordination environments of Te⁴⁺ and Li¹⁺ ions.

References

Synthesis of Monoclinic Lithium Tellurite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monoclinic lithium tellurite (Li₂TeO₃), a material of growing interest in various scientific and technological fields. This document details the prevalent synthesis methodologies, presents key quantitative data, and outlines the necessary experimental protocols for the successful preparation of this compound.

Introduction

Lithium tellurite (Li₂TeO₃) is an inorganic compound that crystallizes in the monoclinic system with the C2/c space group.[1] Its synthesis is a critical step for exploring its potential applications, which span from solid-state batteries to nonlinear optics. This guide focuses on the primary methods for synthesizing monoclinic Li₂TeO₃, providing detailed procedural information and comparative data.

Synthesis Methodologies

The synthesis of monoclinic lithium tellurite can be achieved through several methods, with the solid-state reaction being the most common. Other techniques, such as hydrothermal synthesis and flux growth, offer alternative routes to obtaining this material, sometimes with advantages in crystal quality or particle morphology.

Solid-State Reaction

The solid-state reaction method is a straightforward and widely used technique for preparing polycrystalline Li₂TeO₃. This method involves the direct reaction of stoichiometric amounts of lithium precursors with tellurium dioxide at elevated temperatures.

Experimental Protocol:

-

Precursor Selection: Common lithium precursors include lithium carbonate (Li₂CO₃), lithium oxide (Li₂O), or lithium hydroxide (LiOH).[1] Tellurium dioxide (TeO₂) is the standard tellurium source.

-

Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in a 1:1 molar ratio of Li₂O (or equivalent for other lithium sources) to TeO₂. Mechanical grinding using an agate mortar and pestle is employed to ensure intimate contact between the reactants.

-

Calcination: The homogenized powder mixture is transferred to a crucible, typically made of alumina or platinum. The crucible is then placed in a furnace and heated. A typical heating profile involves ramping up to a temperature in the range of 500-700°C and holding for several hours to ensure complete reaction. The reaction proceeds according to the following general equations:

-

Li₂CO₃ + TeO₂ → Li₂TeO₃ + CO₂

-

Li₂O + TeO₂ → Li₂TeO₃

-

2LiOH + TeO₂ → Li₂TeO₃ + H₂O

-

-

Cooling and Characterization: After the reaction is complete, the furnace is cooled down to room temperature. The resulting product is then characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of the monoclinic Li₂TeO₃ phase.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; precursors [label="Weigh & Mix\nLi₂CO₃/Li₂O/LiOH + TeO₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grinding [label="Grind Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calcination [label="Calcination\n(500-700°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cooling [label="Cool to RT", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; characterization [label="Characterization (XRD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> precursors [arrowhead=normal, color="#5F6368"]; precursors -> grinding [arrowhead=normal, color="#5F6368"]; grinding -> calcination [arrowhead=normal, color="#5F6368"]; calcination -> cooling [arrowhead=normal, color="#5F6368"]; cooling -> characterization [arrowhead=normal, color="#5F6368"]; characterization -> end [arrowhead=normal, color="#5F6368"]; } dot Figure 1: Workflow for the solid-state synthesis of Li₂TeO₃.

Hydrothermal Synthesis

Hydrothermal synthesis offers a route to crystalline materials at lower temperatures compared to solid-state reactions. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Experimental Protocol:

-

Precursor Solution: Lithium hydroxide (LiOH) and tellurium dioxide (TeO₂) are used as precursors.

-

Reaction Vessel: The precursors are placed in a Teflon-lined stainless-steel autoclave. A mineralizer, such as a basic solution, may be added to control the pH and facilitate dissolution and recrystallization.

-

Heating: The autoclave is sealed and heated to a temperature typically in the range of 150-250°C. The reaction is allowed to proceed for a period of 24 to 72 hours.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried in an oven.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; precursors [label="Prepare Precursor Slurry\n(LiOH + TeO₂ in H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; autoclave [label="Seal in Autoclave", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heating [label="Hydrothermal Reaction\n(150-250°C, 24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cooling [label="Cool to RT", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; recovery [label="Filter, Wash, & Dry", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; characterization [label="Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> precursors [arrowhead=normal, color="#5F6368"]; precursors -> autoclave [arrowhead=normal, color="#5F6368"]; autoclave -> heating [arrowhead=normal, color="#5F6368"]; heating -> cooling [arrowhead=normal, color="#5F6368"]; cooling -> recovery [arrowhead=normal, color="#5F6368"]; recovery -> characterization [arrowhead=normal, color="#5F6368"]; characterization -> end [arrowhead=normal, color="#5F6368"]; } dot Figure 2: Workflow for the hydrothermal synthesis of Li₂TeO₃.

Quantitative Data

The successful synthesis of monoclinic Li₂TeO₃ is confirmed through crystallographic analysis. The key parameters for this crystal structure are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| a | 5.06 Å | [2] |

| b | 8.79 Å | [2] |

| c | 9.75 Å | [2] |

| β | 100.21° | [2] |

| Z | 8 | |

| Molar Mass | 189.48 g/mol | [1] |

Characterization

To ensure the desired product has been obtained, a suite of characterization techniques should be employed.

-

X-ray Diffraction (XRD): This is the primary technique used to confirm the crystal structure and phase purity of the synthesized Li₂TeO₃. The diffraction pattern should match the known pattern for the monoclinic C2/c structure.

-

Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology and particle size of the synthesized powder.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of Li₂TeO₃ and to identify any phase transitions.

// Nodes synthesis [label="Synthesis of Li₂TeO₃", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; solid_state [label="Solid-State Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrothermal [label="Hydrothermal Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="Product Characterization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; xrd [label="XRD (Phase ID)", fillcolor="#F1F3F4", fontcolor="#202124"]; sem [label="SEM (Morphology)", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal [label="Thermal Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges synthesis -> solid_state [arrowhead=normal, color="#5F6368"]; synthesis -> hydrothermal [arrowhead=normal, color="#5F6368"]; solid_state -> characterization [arrowhead=normal, color="#5F6368", style=dashed]; hydrothermal -> characterization [arrowhead=normal, color="#5F6368", style=dashed]; characterization -> xrd [arrowhead=normal, color="#5F6368"]; characterization -> sem [arrowhead=normal, color="#5F6368"]; characterization -> thermal [arrowhead=normal, color="#5F6368"]; } dot Figure 3: Logical relationship between synthesis and characterization.

Conclusion

The synthesis of monoclinic lithium tellurite can be reliably achieved through established methods such as solid-state reaction and hydrothermal synthesis. The choice of method may depend on the desired product characteristics, such as crystallinity and particle size. Careful control of the experimental parameters and thorough characterization are essential for obtaining high-purity monoclinic Li₂TeO₃ for research and development applications.

References

In-Depth Technical Guide to the Physical Properties of Dilithium Telluride (Li₂Te)

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties of Dilithium Telluride

Dilithium telluride (Li₂Te) is an inorganic compound that has garnered interest for its potential applications in various scientific and technological fields, particularly in the realm of semiconductor and thermoelectric materials. This guide provides a comprehensive overview of its fundamental physical properties, supported by available experimental and theoretical data.

Summary of Physical Properties

| Property | Value | Source |

| Chemical Formula | Li₂Te | - |

| Molar Mass | 141.48 g/mol | - |

| Appearance | White crystalline solid | [1] |

| Crystal Structure | Antifluorite (Cubic) | Theoretical |

| Space Group | Fm-3m | Theoretical |

| Lattice Constant (a) | 0.6517 nm | [1] |

| Density | 3.39 g/cm³ | [1] |

| Melting Point | 1204 °C (1477 K) | [1] |

| Theoretical Band Gap | 2.517 eV | [2] |

| Experimental Band Gap | Not available in literature | - |

| Thermal Conductivity | Not available in literature | - |

| Thermoelectric Figure of Merit (ZT) | Not available in literature | - |

Crystal Structure

Dilithium telluride adopts the antifluorite crystal structure, which is a cubic crystal system. In this structure, the telluride anions (Te²⁻) form a face-centered cubic (FCC) lattice, while the lithium cations (Li⁺) occupy all the tetrahedral sites within the FCC lattice. This arrangement is the inverse of the fluorite (CaF₂) structure, hence the name "antifluorite." The stability of this crystal structure is a key factor in determining the material's physical and electronic properties.

The crystal structure of Li₂Te can be visualized as follows:

Caption: Simplified 2D representation of the Li₂Te antifluorite crystal structure.

Electronic Properties

Theoretical calculations from the Materials Project predict that Li₂Te is a semiconductor with a direct band gap of 2.517 eV.[2] This relatively wide band gap suggests that it would be an insulator at room temperature, with potential for semiconducting behavior at elevated temperatures or upon doping. However, it is crucial to note that this value is based on computational models, and experimental verification is necessary for a definitive understanding of its electronic behavior. The lack of experimental data on the band gap is a significant knowledge gap in the characterization of this material.

Thermal Properties

Melting Point

The melting point of dilithium telluride has been reported to be approximately 1204 °C (1477 K).[1] This high melting point indicates strong ionic bonding within the crystal lattice and suggests good thermal stability at elevated temperatures.

Thermal Conductivity

Currently, there is a lack of experimentally determined quantitative data for the thermal conductivity of Li₂Te in the available scientific literature. The thermal conductivity of a material is a critical parameter for thermoelectric applications, as a low thermal conductivity is desirable to maintain a temperature gradient. For a crystalline solid like Li₂Te, heat is primarily conducted through lattice vibrations (phonons). The specifics of the phonon scattering mechanisms in the Li₂Te lattice would determine its thermal conductivity. Further experimental investigation is required to quantify this important property.

Thermoelectric Properties

The potential of Li₂Te as a thermoelectric material has been suggested due to its semiconductor nature.[3] The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as:

ZT = (S²σT) / κ

where:

-

S is the Seebeck coefficient

-

σ is the electrical conductivity

-

T is the absolute temperature

-

κ is the thermal conductivity

To date, no experimental values for the thermoelectric figure of merit (ZT) of dilithium telluride have been reported in the literature. The determination of ZT would require experimental measurements of the Seebeck coefficient, electrical conductivity, and thermal conductivity over a range of temperatures.

Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis and characterization of pure, crystalline dilithium telluride are not extensively documented in publicly accessible literature. However, based on general knowledge of solid-state chemistry and the synthesis of other metal tellurides, the following methodologies can be proposed.

Synthesis of Dilithium Telluride

A common method for the synthesis of binary chalcogenides like Li₂Te is the direct high-temperature reaction of the constituent elements in a sealed, inert atmosphere.

Workflow for High-Temperature Synthesis of Li₂Te:

References

A Technical Guide to the Thermal Decomposition Characteristics of Lithium Tellurite and Related Inorganic Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing Thermal Stability

The thermal stability of a compound is a critical parameter, dictating its behavior under elevated temperatures and providing insights into its intrinsic bond energies and potential decomposition pathways. For materials like lithium tellurite, which may find applications in ceramics, batteries, or as precursors in materials synthesis, understanding its thermal decomposition is paramount for predicting its performance, lifespan, and safety.

Thermal analysis techniques are the cornerstone of this characterization.[1][2][3] They involve monitoring the physical and chemical properties of a substance as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][4] The primary techniques employed for studying decomposition are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[2][3] These methods provide quantitative data on mass changes, transition temperatures, and the thermodynamics of decomposition processes.

Experimental Protocols: A Methodological Overview

A thorough thermal analysis combines several techniques to build a complete picture of the decomposition process. The following protocols outline the standard methodologies.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the primary method for determining decomposition temperatures and quantifying mass loss associated with the release of volatile products.

Detailed Methodology:

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace capable of programmed heating rates, and a gas-flow control system.

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed and placed into a crucible (pan), commonly made of an inert material like alumina or platinum.

-

Atmosphere: The analysis is conducted under a controlled flow of a specific gas. An inert atmosphere (e.g., nitrogen or argon) is used to study the intrinsic thermal decomposition.[4] An oxidative atmosphere (e.g., air or oxygen) can be used to investigate thermo-oxidative stability.

-

Temperature Program: The sample is heated at a constant linear rate, typically between 5 to 20 °C/min, over a temperature range relevant to the anticipated decomposition.

-

Data Acquired: The primary output is a TGA curve, plotting percentage mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition rate.

Differential Thermal Analysis (DTA)

Principle: DTA measures the temperature difference (ΔT) between a sample and an inert reference material as they are subjected to the same temperature program.[4] This difference reveals thermal events in the sample, such as phase transitions or reactions, that are either endothermic (heat-absorbing) or exothermic (heat-releasing).

Detailed Methodology:

-

Instrumentation: A DTA apparatus consists of a furnace with holders for both the sample and a reference crucible (often containing a stable material like α-alumina), and thermocouples to measure the temperatures of both.[4]

-

Sample Preparation: Similar to TGA, a small, weighed sample is placed in a crucible, with a similar amount of reference material in the reference crucible.

-

Atmosphere and Temperature Program: The experimental conditions (atmosphere, heating rate) are typically matched to those of the TGA experiment for direct correlation of data.

-

Data Acquired: The output is a DTA curve, plotting ΔT against temperature. Endothermic events (like melting or many decomposition steps) appear as downward peaks, while exothermic events (like some forms of oxidation or crystallization) appear as upward peaks. DTA is particularly useful for identifying transitions that do not involve mass loss.[1]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] While similar to DTA, DSC is a more quantitative technique, allowing for the determination of the enthalpy (ΔH) of transitions.[6]

Detailed Methodology:

-

Instrumentation: A DSC instrument maintains the sample and reference at nearly the same temperature and measures the heat flow needed to do so.[5]

-

Sample Preparation: A small mass of the sample (typically 2-10 mg) is weighed and hermetically sealed in a sample pan. An empty sealed pan is often used as the reference.

-

Atmosphere and Temperature Program: Conditions are set similarly to TGA and DTA experiments.

-

Data Acquired: The DSC curve plots heat flow versus temperature. The area under a peak is directly proportional to the enthalpy change of the transition, providing crucial thermodynamic data.[6]

Data Presentation: Quantifying Decomposition

The data obtained from thermal analysis should be organized systematically to facilitate interpretation and comparison. The following table illustrates how quantitative results for a hypothetical inorganic lithium salt, such as lithium tellurite, would be summarized.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (from TGA) | Thermal Event (from DTA/DSC) | Possible Evolved Species |

| 1 | 350 - 500 | 15.0 | Endothermic | Oxygen (O₂) |

| 2 | 500 - 650 | 25.0 | Endothermic | Tellurium Dioxide (TeO₂) |

| Melting of Residue | > 750 | 0 | Endothermic | - |

| Total | 350 - 650 | 40.0 |

Note: The data presented above is illustrative and does not represent experimentally verified results for lithium tellurite.

Mandatory Visualization: Experimental Workflow

The logical progression from sample preparation to data analysis and interpretation is crucial for a systematic study of thermal decomposition. This workflow ensures that data from different techniques can be correlated to build a comprehensive understanding of the material's behavior.

Caption: Generalized workflow for thermal analysis of an inorganic salt.

References

- 1. web.abo.fi [web.abo.fi]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. blog.kohan.com.tw [blog.kohan.com.tw]

- 4. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transition of Dilithium Telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition properties of dilithium telluride (Li₂Te). The content herein is curated for professionals in research and development who require detailed information on the material's structural and thermal behavior.

Introduction to Dilithium Telluride

Dilithium telluride (Li₂Te) is an inorganic compound that belongs to the class of alkali metal chalcogenides. It is a crystalline solid, white in appearance, and is known for its antifluorite crystal structure.[1] This compound is synthesized by the direct reaction of lithium and tellurium. One method involves reacting lithium metal with controlled amounts of tellurium in liquid ammonia.[1] Another preparation technique involves the direct reaction of the elements in a beryllium oxide crucible at 950°C.[2]

Crystal Structure of Dilithium Telluride

At ambient conditions, dilithium telluride crystallizes in a cubic crystal system with the space group Fm-3m.[2][3] This corresponds to the antifluorite structure, where the positions of the cations and anions are reversed compared to the fluorite (CaF₂) structure. In Li₂Te, the telluride anions (Te²⁻) form a face-centered cubic (FCC) lattice, while the lithium cations (Li⁺) occupy the tetrahedral interstitial sites. Each lithium ion is coordinated to four tellurium ions, and each tellurium ion is coordinated to eight lithium ions.[3]

Phase Transition Behavior

Based on available literature, dilithium telluride is a thermally stable compound that maintains its cubic antifluorite structure over a wide temperature range. The primary phase transition observed for this material is its melting from a solid to a liquid state. There is no strong evidence in the reviewed literature to suggest the existence of solid-state phase transitions for Li₂Te prior to melting.

3.1. Melting Point

The transition from the solid to the liquid phase for dilithium telluride occurs at a high temperature. This melting point is a key characteristic of its thermal stability.

| Property | Value | Crystal Structure (Solid) |

| Melting Point | 1204 °C | Cubic (Fm-3m) |

| Molar Mass | 141.48 g/mol | - |

| Appearance | White crystalline solid | - |

| CAS Number | 12136-59-3 | - |

Experimental Determination of Phase Transitions

The characterization of phase transitions in materials like dilithium telluride is typically carried out using thermal analysis and diffraction techniques.

4.1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to observe phase transitions. A DSC instrument measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, a change in heat flow is detected, which appears as a peak in the DSC curve. This allows for the precise determination of the transition temperature and the enthalpy change associated with the transition. Modulated DSC can provide further insights by separating reversing and non-reversing heat flow signals, which can help in distinguishing between melting and crystallization events.[4]

4.2. X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the crystallographic structure of a material. By performing XRD measurements at various temperatures (high-temperature XRD), one can monitor changes in the crystal structure. If a solid-state phase transition occurs, the diffraction pattern will change, reflecting the new crystal structure. The absence of any change in the XRD pattern of Li₂Te upon heating up to its melting point would confirm the stability of its cubic phase.[5]

Visualizing the Phase Transition and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

References

- 1. WebElements Periodic Table » Lithium » dilithium telluride [winter.group.shef.ac.uk]

- 2. Lithium telluride - Wikipedia [en.wikipedia.org]

- 3. mp-2530: Li2Te (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 4. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: Electronic Band Structure of Lithium Tellurite (Li₂TeO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of crystalline lithium tellurite (Li₂TeO₃), a material of growing interest for its potential applications in various technological fields. This document synthesizes theoretical calculations based on first-principles density functional theory (DFT) and outlines the experimental protocols necessary for the synthesis and characterization of this compound.

Introduction to Lithium Tellurite

Lithium tellurite (Li₂TeO₃) is a ternary compound belonging to the tellurite family. These materials are known for their interesting optical and electronic properties, which are largely governed by the presence of the TeO₃ pyramidal units within their crystal structure. Understanding the electronic band structure of crystalline Li₂TeO₃ is fundamental to elucidating its semiconducting nature and exploring its potential in applications such as optical devices and as a component in advanced materials for various sectors, including those relevant to drug development research where specialized electronic sensors or devices might be employed.

Theoretical Electronic Band Structure

The electronic properties of crystalline Li₂TeO₃ have been investigated using first-principles calculations within the framework of Density Functional Theory (DFT). These computational studies provide valuable insights into the material's band gap, density of states, and the nature of its electronic transitions.

Key Findings from DFT Calculations

Computational studies reveal that crystalline Li₂TeO₃ is a wide-bandgap semiconductor. The electronic structure calculations indicate an energy gap of approximately 3.71 eV.[1] This wide gap suggests potential applications in high-frequency and high-power electronic devices, as well as in optical applications requiring transparency in the visible spectrum.

The analysis of the Partial Density of States (PDOS) shows that the valence band is primarily composed of O 2p states, while the conduction band is a mix of states from all constituent atoms.[1] This indicates that the electronic transitions across the band gap would involve the excitation of electrons from orbitals localized on the oxygen atoms.

An interesting characteristic of Li₂TeO₃ is the tunability of its electronic properties. Theoretical studies have shown that the application of an external electric field can modulate the band gap, potentially inducing a transition from a semiconducting to a metallic state.[1] This tunability opens up possibilities for its use in novel electronic switching and sensing devices.

Quantitative Data from Theoretical Calculations

The following table summarizes the key quantitative data obtained from DFT calculations on crystalline Li₂TeO₃.

| Parameter | Value | Computational Method | Reference |

| Crystal System | Monoclinic | DFT-GGA (PBE) | [1] |

| Space Group | P2₁/c | DFT-GGA (PBE) | [1] |

| Lattice Parameters | a = 5.437(1) Å, b = 11.564(1) Å, c = 7.907(1) Å, β = 91.57(1)° | DFT-GGA (PBE) | |

| Band Gap (Eg) | 3.71 eV | DFT-GGA (PBE) | [1] |

| Band Gap Type | Indirect | DFT-GGA (PBE) | [1] |

Experimental Protocols

The synthesis and characterization of high-quality crystalline Li₂TeO₃ are crucial for validating theoretical predictions and for the fabrication of any potential devices.

Synthesis of Crystalline Lithium Tellurite

Crystalline lithium tellurite can be synthesized via a solid-state reaction method.

Materials:

-

Lithium carbonate (Li₂CO₃) - high purity

-

Tellurium dioxide (TeO₂) - high purity

Procedure:

-

Stoichiometric amounts of Li₂CO₃ and TeO₂ powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

The mixed powder is then pressed into a pellet.

-

The pellet is placed in an alumina crucible and heated in a furnace.

-

The temperature is ramped up to a calcination temperature, typically in the range of 500-700 °C, and held for several hours to allow for the solid-state reaction to complete.

-

The furnace is then cooled down slowly to room temperature to promote the formation of a well-ordered crystalline structure.

Structural Characterization

X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized Li₂TeO₃, X-ray diffraction is the primary characterization technique.

Procedure:

-

The synthesized Li₂TeO₃ powder is finely ground.

-

The powder is mounted on a sample holder for the XRD instrument.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is then compared with standard diffraction data for Li₂TeO₃ to verify the crystal structure and identify any impurity phases.

Visualizations

Computational Workflow for Electronic Structure Calculation

The following diagram illustrates the logical workflow for calculating the electronic band structure of Li₂TeO₃ using Density Functional Theory.

Caption: Computational workflow for determining the electronic band structure of Li₂TeO₃ using DFT.

Relationship between Crystal Structure and Electronic Properties

The electronic properties of Li₂TeO₃ are intrinsically linked to its crystal structure. The arrangement of atoms dictates the orbital overlaps, which in turn determines the band structure.

Caption: Relationship between the crystal structure and electronic properties of Li₂TeO₃.

References

An In-depth Technical Guide on the Solubility of Lithium Tellurite (Li₂TeO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lithium Tellurite (Li₂TeO₃)

Lithium tellurite is an inorganic salt with the chemical formula Li₂TeO₃. It is composed of lithium cations (Li⁺) and tellurite anions (TeO₃²⁻). The significant difference in electronegativity between the lithium and the tellurite polyatomic ion results in a compound that is predominantly ionic in nature. This ionic character is the primary determinant of its solubility behavior in various solvents. The principle of "like dissolves like" is central to understanding this behavior; ionic and polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[1][2]

Theoretical Framework for Solubility

The solubility of an ionic compound like lithium tellurite is governed by the balance between two main energy factors:

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid compound into its constituent gaseous ions.

-

Solvation Energy: This is the energy released when the separated ions are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy.[3][4]

Solubility in Polar Solvents

Polar solvents, such as water, methanol, and ethanol, have molecules with a significant dipole moment. This means they have a partial positive and a partial negative charge. These solvent dipoles can effectively interact with the positive (Li⁺) and negative (TeO₃²⁻) ions of lithium tellurite.[3][5]

The process of dissolution in a polar solvent can be visualized as follows:

-

The polar solvent molecules orient themselves around the ions on the surface of the Li₂TeO₃ crystal lattice. The positive ends of the solvent dipoles are attracted to the tellurite anions, and the negative ends are attracted to the lithium cations.

-

These ion-dipole interactions weaken the electrostatic forces holding the ions together in the crystal lattice.

-

If the energy released from these solvation interactions is sufficient to overcome the lattice energy, the ions will be pulled from the crystal lattice and become fully solvated, dispersing throughout the solvent.

Given its ionic nature, Li₂TeO₃ is expected to be soluble in polar solvents like water .[3][5] The general solubility rules for inorganic compounds state that salts of alkali metals (like lithium) are often soluble.[6][7][8][9]

Solubility in Nonpolar Solvents

Nonpolar solvents, such as hexane, toluene, and carbon tetrachloride, consist of molecules with a very small or nonexistent dipole moment. These solvents lack the charged regions necessary to effectively interact with and stabilize the ions of an ionic compound.[10][11]

Consequently, the solvation energy of Li₂TeO₃ in a nonpolar solvent would be very low. The strong ion-ion attractions within the Li₂TeO₃ crystal lattice would dominate, and the solvent molecules would be unable to overcome the lattice energy. Therefore, lithium tellurite is expected to be insoluble or have very low solubility in nonpolar solvents .[3][11]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for lithium tellurite in a variety of polar and nonpolar solvents is not available. To obtain such data, experimental determination is necessary. The following sections outline the methodologies for such experiments.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid in a liquid. The choice of method often depends on the expected solubility, the properties of the solute and solvent, and the available analytical equipment.

Gravimetric Method (for moderately to highly soluble compounds)

This is a straightforward method for determining the solubility of a substance that is reasonably soluble in a given solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Li₂TeO₃ to a known volume of the chosen solvent in a flask.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A constant temperature water bath is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully decant or filter a known volume of the supernatant (the clear saturated solution) into a pre-weighed container. A syringe filter can be useful to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the known volume of the saturated solution. This can be done by gentle heating in a fume hood or by using a rotary evaporator.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the container with the dried Li₂TeO₃ residue.

-

The mass of the dissolved Li₂TeO₃ is the final mass minus the initial mass of the empty container.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

Spectroscopic Method (for sparingly soluble compounds)

For compounds with low solubility, a spectroscopic method, such as UV-Vis spectrophotometry or atomic absorption spectroscopy, can be more accurate.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of Li₂TeO₃ at a constant temperature.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of Li₂TeO₃ with known concentrations.

-

-

Calibration Curve:

-

Measure the absorbance of the standard solutions at a specific wavelength using a spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Take a known volume of the clear saturated solution and dilute it if necessary to fall within the concentration range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility of Li₂TeO₃.

-

Visualizations

Logical Relationship of Solubility

Caption: Logical workflow of Li₂TeO₃ solubility in polar vs. nonpolar solvents.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While direct quantitative data on the solubility of lithium tellurite is scarce, a strong theoretical basis predicts its behavior. Li₂TeO₃, as an ionic compound, is expected to be soluble in polar solvents and insoluble in nonpolar solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This understanding of solubility is critical for researchers and professionals in fields where the dissolution of such inorganic salts is a key process parameter.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. askfilo.com [askfilo.com]

- 4. doubtnut.com [doubtnut.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thoughtco.com [thoughtco.com]

- 7. flinnsci.com [flinnsci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. embibe.com [embibe.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Vibrational Modes of Tellurite Anions in Li₂TeO₃ Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational modes of tellurite anions (TeO₃²⁻) within the crystalline structure of lithium tellurite (Li₂TeO₃). Due to the limited availability of direct experimental data on Li₂TeO₃, this guide synthesizes information from crystallographic data, theoretical calculations, and spectroscopic studies of analogous tellurite compounds to present a robust model of its vibrational behavior.

Introduction to Li₂TeO₃ and its Vibrational Properties

Lithium tellurite (Li₂TeO₃) is an inorganic compound whose physical and chemical properties are of interest in various fields, including materials science and potentially as a component in lithium-ion battery technologies. The vibrational modes of the constituent tellurite anions are fundamental to understanding the material's structural stability, thermal properties, and ionic conductivity. Spectroscopic techniques such as Raman and Infrared (IR) spectroscopy are powerful tools for probing these vibrational modes, providing a fingerprint of the local chemical environment and bonding within the crystal lattice.

The tellurite anion (TeO₃²⁻) typically forms a trigonal pyramidal structure due to the presence of a lone pair of electrons on the tellurium atom. In the solid state, these pyramidal units can be isolated or linked, and their vibrational behavior is influenced by the crystal lattice, including the coordinating lithium cations.

Crystal Structure of Li₂TeO₃

Li₂TeO₃ crystallizes in a monoclinic system with the space group C2/m. The structure consists of layers of tellurite anions and lithium cations. Within this framework, the TeO₃²⁻ anions are distorted trigonal pyramids. The lithium ions are coordinated to the oxygen atoms of the tellurite groups. Understanding this crystal structure is paramount for interpreting the vibrational spectra, as the symmetry of the crystal and the local site symmetry of the tellurite anions dictate the number and activity (Raman or IR) of the vibrational modes.

Theoretical Vibrational Analysis

A factor group analysis for the monoclinic C2/m space group of Li₂TeO₃ can predict the number of infrared (IR) and Raman active vibrational modes. This analysis is based on the symmetry of the crystal lattice and the Wyckoff positions of the atoms within the unit cell. While a detailed factor group analysis is beyond the scope of this guide, it provides a theoretical framework for assigning the observed spectral peaks to specific atomic motions.

The internal vibrational modes of the TeO₃²⁻ anion can be categorized as follows:

-

ν₁ (A₁): Symmetric stretching of the Te-O bonds.

-

ν₂ (A₁): Symmetric bending (scissoring) of the O-Te-O angles.

-

ν₃ (E): Asymmetric stretching of the Te-O bonds.

-

ν₄ (E): Asymmetric bending (rocking) of the O-Te-O angles.

In the crystalline environment of Li₂TeO₃, the site symmetry of the TeO₃²⁻ anion is lower than its ideal C₃ᵥ symmetry. This reduction in symmetry can lead to the splitting of degenerate modes (E modes) and the activation of modes that would be silent in the isolated anion. Furthermore, lattice vibrations (external modes), involving the motion of the Li⁺ cations and the rigid TeO₃²⁻ units, will appear at lower frequencies.

Vibrational Mode Data

| Vibrational Mode | Frequency Range (cm⁻¹) | Description | Primary Activity |

| Lattice Modes | < 200 | Vibrations of Li⁺ ions and translational/rotational modes of TeO₃²⁻ units. | Raman & IR |

| ν₂/ν₄ Bending Modes | 200 - 450 | Bending and deformation modes of the TeO₃²⁻ pyramid (O-Te-O). | Raman & IR |

| ν₁/ν₃ Stretching Modes | 600 - 850 | Symmetric and asymmetric stretching vibrations of the Te-O bonds. | Raman & IR |

Experimental Protocols

The following sections detail standardized experimental protocols for obtaining Raman and Infrared spectra of crystalline Li₂TeO₃.

Raman Spectroscopy

Objective: To measure the inelastic scattering of monochromatic light from the Li₂TeO₃ crystal to identify its Raman-active vibrational modes.

Methodology:

-

Sample Preparation: A single crystal of Li₂TeO₃ or a powdered sample is mounted on a microscope slide. For single-crystal analysis, the crystal orientation should be determined to allow for polarized Raman measurements.

-

Instrumentation: A confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength may be adjusted to minimize fluorescence. A high-resolution grating (e.g., 1800 grooves/mm) is employed to achieve good spectral resolution.

-

Data Acquisition:

-

The laser is focused onto the sample using a long working distance objective (e.g., 50x).

-

The laser power is kept low (typically < 5 mW) to avoid sample damage.

-

Spectra are collected over a range of approximately 50 to 1000 cm⁻¹.

-

Multiple accumulations are averaged to improve the signal-to-noise ratio.

-

For polarized measurements on a single crystal, a polarizer is placed in the incident beam path, and an analyzer is placed in the scattered beam path. Spectra are collected for different polarization configurations (e.g., XX, XY, ZX, ZY) to aid in mode symmetry assignment.

-

-

Data Analysis:

-

The collected spectra are baseline-corrected to remove any fluorescence background.

-

The peak positions, intensities, and full widths at half maximum (FWHM) are determined by fitting the spectral bands with Lorentzian or Gaussian functions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the Li₂TeO₃ crystal to identify its IR-active vibrational modes.

Methodology:

-

Sample Preparation: A small amount of finely ground Li₂TeO₃ powder is mixed with dry potassium bromide (KBr) powder (typically 1-2% by weight). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) measurements, the powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-IR range (e.g., DTGS or MCT) is used. The sample chamber is typically purged with dry air or nitrogen to minimize atmospheric water and CO₂ absorption.

-

Data Acquisition:

-

A background spectrum of the pure KBr pellet or the empty ATR crystal is collected.

-

The sample spectrum is then recorded over the range of 400 to 4000 cm⁻¹.

-

Multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The peak positions and intensities are identified.

-

Visualizations

Structure of the Tellurite Anion

The following diagram illustrates the trigonal pyramidal structure of the tellurite (TeO₃²⁻) anion, which is the fundamental vibrating unit in Li₂TeO₃.

Caption: Trigonal pyramidal structure of the TeO₃²⁻ anion.

Experimental Workflow for Vibrational Analysis

This diagram outlines the logical flow of the experimental and analytical process for characterizing the vibrational modes of Li₂TeO₃.

Caption: Workflow for vibrational analysis of Li₂TeO₃.

Conclusion

This technical guide has provided a detailed overview of the vibrational modes of tellurite anions in Li₂TeO₃ crystals. By integrating crystallographic data with theoretical principles and comparative analysis of related compounds, a comprehensive picture of the expected vibrational spectra has been presented. The detailed experimental protocols offer a clear roadmap for researchers seeking to perform their own spectroscopic investigations of this material. The provided visualizations serve to clarify the key structural and procedural aspects of this analysis. Further experimental and computational studies are encouraged to refine the vibrational mode assignments for this promising material.

Thermodynamic Properties of Dilithium Telluride Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium telluride (Li₂Te) is a thermally stable inorganic compound with potential applications in various fields, including as a component in lithium-ion batteries and as a precursor for the synthesis of other tellurium-containing materials. A thorough understanding of the thermodynamic properties governing its formation is crucial for optimizing its synthesis, predicting its stability under different conditions, and exploring its potential applications. This technical guide provides an in-depth overview of the thermodynamic parameters associated with the formation of dilithium telluride, detailed experimental methodologies for their determination, and a summary of the key data.

Thermodynamic Data of Dilithium Telluride Formation

The formation of dilithium telluride from its constituent elements in their standard states can be represented by the following reaction:

2Li(s) + Te(s) → Li₂Te(s)

The table below summarizes the known quantitative thermodynamic data for the formation of dilithium telluride.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Gibbs Free Energy of Formation | ΔGf° | -82.1 ± 0.3[1] | kcal/mol |

| -343.5 ± 1.3 | kJ/mol |

Note: The value has been converted from kcal/mol to kJ/mol for consistency with SI units (1 cal = 4.184 J).

Experimental Protocols

Synthesis of Dilithium Telluride

A common method for the synthesis of dilithium telluride involves the reaction of lithium metal with tellurium in liquid ammonia.[2] This method is suitable for producing a pure product due to the clean reaction conditions.

Experimental Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for argon or nitrogen, and a magnetic stirrer is assembled. All glassware must be thoroughly dried to prevent the reaction of lithium with water.

-

Reaction Initiation: The flask is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of high-purity lithium metal is added to the flask, followed by the condensation of anhydrous liquid ammonia.

-

Tellurium Addition: A stoichiometric amount of high-purity tellurium powder is slowly added to the blue solution of lithium in liquid ammonia under a positive pressure of inert gas.

-

Reaction and Monitoring: The reaction mixture is stirred at -78 °C. The progress of the reaction can be monitored by the disappearance of the blue color of the solvated electrons from the lithium-ammonia solution, indicating the consumption of lithium. The formation of a white precipitate of dilithium telluride will be observed.

-

Product Isolation: Once the reaction is complete, the liquid ammonia is allowed to evaporate slowly under a stream of inert gas. The resulting solid product, dilithium telluride, is then dried under vacuum to remove any residual ammonia.

-

Characterization: The identity and purity of the synthesized dilithium telluride should be confirmed using analytical techniques such as X-ray diffraction (XRD) and elemental analysis.

Determination of the Enthalpy of Formation by Bomb Calorimetry

Due to the high reactivity of lithium and the air-sensitivity of dilithium telluride, the determination of its enthalpy of formation requires a carefully controlled calorimetric experiment, typically using a bomb calorimeter.

Experimental Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid, under the same experimental conditions.

-

Sample Preparation (Inert Atmosphere): Due to the air-sensitive nature of lithium and dilithium telluride, all sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with argon). A precisely weighed pellet of a stoichiometric mixture of high-purity lithium and tellurium is prepared.

-

Bomb Assembly: The pellet is placed in a crucible inside the bomb. A fuse wire is connected to the electrodes, with its end in contact with the sample pellet. The bomb is then sealed.

-

Oxygen Pressurization: The sealed bomb is removed from the inert atmosphere and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetric Measurement: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature change of the water in the calorimeter is recorded with high precision until a stable final temperature is reached.

-

Data Analysis: The heat released during the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The standard enthalpy of formation of dilithium telluride is then calculated from the heat of the reaction.

Thermodynamic Relationships and Visualization

The fundamental relationship between the Gibbs free energy, enthalpy, and entropy of a reaction is given by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

where:

-

ΔG° is the standard Gibbs free energy change

-

ΔH° is the standard enthalpy change

-

T is the absolute temperature in Kelvin

-

ΔS° is the standard entropy change

This equation is central to understanding the thermodynamic driving forces of a chemical reaction.

Below are diagrams illustrating the experimental workflow for the synthesis and characterization of dilithium telluride, and the logical relationship between the key thermodynamic properties.

References

Methodological & Application

Application Notes and Protocols: Dilithium Tellurite for Nonlinear Optical Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonlinear optical (NLO) materials are crucial for a wide range of applications in modern science and technology, including frequency conversion, optical switching, and high-resolution imaging. Dilithium tellurite (Li₂TeO₃) is an inorganic compound that, based on the properties of related materials, presents itself as a promising candidate for NLO applications. While direct experimental data on the nonlinear optical properties of pure Li₂TeO₃ is limited in publicly available literature, the characterization of analogous compounds such as lithium fluoride tellurite (Li₇(TeO₃)₃F) and various lithium-containing tellurite glasses suggests that Li₂TeO₃ may exhibit significant second and third-order nonlinearities.

These application notes provide a summary of the known properties of dilithium tellurite, extrapolated data from related materials to guide research, and detailed protocols for its synthesis and nonlinear optical characterization.

Material Properties

Dilithium tellurite is a crystalline solid with the following known properties:

| Property | Value |

| Chemical Formula | Li₂TeO₃ |

| CAS Number | 14929-69-2 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Potential Nonlinear Optical Properties (Extrapolated)

Due to the scarcity of direct experimental data for Li₂TeO₃, the following table summarizes potential nonlinear optical properties based on published data for related materials. These values should be considered as estimates to guide experimental investigations.

Table 1: Potential Nonlinear Optical Properties of Dilithium Tellurite (Extrapolated)

| Parameter | Estimated Value | Analogous Material | Notes |

| Second Harmonic Generation (SHG) Efficiency | ~1-5 x KDP | Li₇(TeO₃)₃F[1] | The presence of the tellurite group in a non-centrosymmetric crystal structure is expected to lead to a significant SHG response. |

| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | 10⁻¹³ - 10⁻¹² esu | Lithium-containing tellurite glasses | Tellurite-based materials are known for their high third-order nonlinearities. |

| Nonlinear Refractive Index (n₂) | 10⁻¹¹ - 10⁻¹⁰ cm²/W | Lithium-containing tellurite glasses | Expected to be significant due to the high polarizability of the tellurium atoms. |

Experimental Protocols

Protocol 1: Synthesis of Dilithium Tellurite (Li₂TeO₃) Powder

This protocol describes the solid-state synthesis of dilithium tellurite powder.

Materials:

-

Lithium carbonate (Li₂CO₃), high purity (99.9% or higher)

-

Tellurium dioxide (TeO₂), high purity (99.99% or higher)

-

Alumina crucible

-

High-temperature tube furnace

Procedure:

-

Accurately weigh stoichiometric amounts of Li₂CO₃ and TeO₂ in a 1:1 molar ratio.

-

Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

-

Transfer the mixed powder to an alumina crucible.

-

Place the crucible in a tube furnace.

-

Heat the furnace to 500-600 °C at a rate of 5 °C/min under a continuous flow of air or oxygen.

-

Maintain the temperature for 24-48 hours to ensure complete reaction.

-

Cool the furnace down to room temperature at a rate of 5 °C/min.

-

The resulting white powder is dilithium tellurite. Characterize the product using X-ray diffraction (XRD) to confirm the phase purity.

Protocol 2: Crystal Growth of Dilithium Tellurite (Li₂TeO₃)

For the characterization of second-order nonlinear optical properties, single crystals are required. The following is a general guideline for crystal growth from a melt.

Method: Czochralski or Bridgman-Stockbarger method.

Procedure Outline (Bridgman-Stockbarger):

-

Synthesize Li₂TeO₃ powder as described in Protocol 1.

-

Place the Li₂TeO₃ powder in a sealed platinum or iridium crucible.

-

Heat the crucible in a vertical Bridgman furnace above the melting point of Li₂TeO₃ (approximately 750-850 °C, to be determined experimentally).

-

Slowly lower the crucible through a temperature gradient. The cooling rate should be very slow (e.g., 1-2 mm/hour) to promote the growth of a single crystal.

-

Once the entire melt has solidified, cool the furnace to room temperature over several hours to prevent cracking of the crystal.

Protocol 3: Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Powder Technique)

This protocol is a standard method for evaluating the SHG efficiency of a new material in powder form.

Equipment:

-

Q-switched Nd:YAG laser (1064 nm)

-

Sample holder for powder

-

Photomultiplier tube (PMT) detector

-

Monochromator or interference filter (for 532 nm)

-

Reference material (e.g., potassium dihydrogen phosphate - KDP)

Procedure:

-

Grind the synthesized Li₂TeO₃ crystals into a fine powder and sieve to obtain a uniform particle size (e.g., 75-150 µm).

-

Pack the powder into a sample holder with a transparent window.

-

Direct the fundamental laser beam (1064 nm) onto the sample.

-

Collect the light transmitted through the sample and pass it through a monochromator or a 532 nm interference filter to isolate the second-harmonic signal.

-

Measure the intensity of the 532 nm light using the PMT.

-

Repeat the measurement with the KDP reference sample under identical conditions.

-

The relative SHG efficiency is calculated as the ratio of the SHG signal intensity from Li₂TeO₃ to that of KDP.

Protocol 4: Third-Order Nonlinearity Measurement (Z-scan Technique)

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Equipment:

-

Pulsed laser with a Gaussian beam profile (e.g., picosecond or femtosecond laser)

-

Focusing lens

-

Motorized translation stage for moving the sample along the beam axis (z-axis)

-

Two photodetectors

-

Beam splitter

-

Aperture

Procedure:

-

Prepare a polished, thin sample of Li₂TeO₃ (either a single crystal or a pressed pellet of powder). The thickness should be less than the Rayleigh range of the focused beam.

-

The laser beam is split into two beams. One beam goes through the sample, and the other is used as a reference to account for laser power fluctuations.

-

The sample is mounted on the translation stage and moved along the z-axis through the focal point of the lens.

-

Closed-aperture Z-scan (for n₂): An aperture is placed before the detector. The transmittance through the aperture is measured as a function of the sample position 'z'. The resulting valley-peak or peak-valley curve shape indicates the sign and magnitude of n₂.

-

Open-aperture Z-scan (for β): The aperture is removed, and the total transmittance is measured as a function of 'z'. Any change in transmittance is due to nonlinear absorption.

Visualizations

Caption: Experimental workflow for Li₂TeO₃ NLO material.

Caption: Nonlinear optical processes in Li₂TeO₃.

References

Application Notes and Protocols: Dilithium Tellurite Glass for Infrared Optical Components

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tellurite glasses (TeO2-based) are a class of non-crystalline solids renowned for their unique optical properties, making them exceptional candidates for applications in the infrared (IR) spectrum.[1] Unlike common silicate glasses, tellurite glasses offer a broad transmission window extending from the visible (approximately 0.4 µm) to the mid-infrared range (up to 6 µm).[1][2] They possess high linear and nonlinear refractive indices, low phonon energies, good chemical durability, and high solubility for rare-earth ions.[2][3][4]

The addition of alkali oxides, such as dilithium oxide (Li2O), as network modifiers can further tailor the glass's physical, thermal, and optical properties. Li2O disrupts the TeO2 glass network, creating non-bridging oxygens and altering the glass structure, which can optimize it for specific applications like specialty optical fibers, fiber lasers, and nonlinear optical devices.[3][5] These notes provide detailed protocols for the synthesis and characterization of dilithium tellurite glass and summarize its key properties for use in infrared optical components.

Experimental Protocols

Protocol 1: Synthesis of Dilithium Tellurite Glass via Melt-Quenching

This protocol describes the conventional melt-quenching method for preparing high-purity dilithium tellurite (Li2O-TeO2) glass.

Materials and Equipment:

-

Tellurium Dioxide (TeO2, 99.99%+ purity)

-

Lithium Carbonate (Li2CO3, 99.99%+ purity) or Lithium Oxide (Li2O)

-

High-purity alumina or platinum crucible

-

High-temperature electric resistance furnace (capable of reaching >950°C)

-

Stainless steel or brass plate for quenching

-

Annealing furnace

-

Analytical balance

-

Spatula and weighing boats

-

Inert atmosphere glovebox (optional, for handling hygroscopic materials)

Procedure:

-

Batch Calculation: Calculate the required molar percentages of the constituent oxides. For a target glass composition of xLi2O-(100-x)TeO2, determine the necessary weight of TeO2 and Li2CO3 (which will decompose to Li2O during melting). A typical batch size is 20-30 grams.

-

Mixing: Thoroughly mix the calculated amounts of the high-purity raw powders in a clean, dry crucible. Ensure a homogenous mixture to promote a uniform melt.

-

Melting: Place the crucible containing the mixture into the electric furnace. Heat the furnace to the melting temperature, typically between 850°C and 950°C.[6] Hold at this temperature for approximately 30-60 minutes, or until a clear, bubble-free liquid is formed. Gently rocking the crucible can aid in homogenization.

-

Quenching: Quickly remove the crucible from the furnace and pour the molten glass onto a pre-heated stainless steel or brass plate. Immediately press the melt with another plate to form a glass patty of uniform thickness (typically 1-3 mm). This rapid cooling (quenching) prevents crystallization.

-

Annealing: To relieve internal stresses induced during quenching, immediately transfer the glass sample into an annealing furnace set to a temperature near the glass transition temperature (Tg). The exact temperature depends on the glass composition. Hold the sample at this temperature for 1-4 hours, then slowly cool it down to room temperature over several hours.

-

Storage: Store the final glass sample in a desiccator to prevent surface contamination, as some compositions may be sensitive to ambient humidity over long periods.

Protocol 2: Characterization of Dilithium Tellurite Glass

1. Structural Characterization (Amorphous Nature)

-

Method: X-Ray Diffraction (XRD).

-

Procedure: A polished, flat piece of the glass sample is mounted in an X-ray diffractometer. The sample is scanned over a range of 2θ angles (e.g., 10° to 80°). The absence of sharp diffraction peaks and the presence of a broad halo confirm the amorphous, non-crystalline nature of the material.

2. Thermal Properties Analysis

-

Method: Differential Scanning Calorimetry (DSC).

-

Procedure: A small piece of the glass (10-20 mg) is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting DSC curve will show a step-like transition corresponding to the glass transition temperature (Tg) and exothermic peaks indicating the onset of crystallization (Tx). Thermal stability (ΔT) is calculated as ΔT = Tx - Tg. A ΔT value greater than 100°C is generally considered good for fiber drawing.[4]

3. Optical Transmission Spectroscopy

-

Method: UV-Vis-NIR Spectroscopy.

-

Procedure: A glass sample is cut and polished on two parallel faces to an optical finish. The sample thickness should be precisely measured. The transmission spectrum is recorded from the ultraviolet to the mid-infrared range (e.g., 300 nm to 7000 nm). This data reveals the optical transmission window and identifies absorption bands, such as those from hydroxyl (OH) groups around 3 µm.[7]

4. Refractive Index Measurement

-

Method: Prism Coupling Method.

-

Procedure: A prism with a high refractive index is brought into contact with the polished surface of the glass sample. A laser beam is directed through the prism, and the angle at which light couples into the glass is measured. This technique can determine the refractive index at specific laser wavelengths (e.g., 633 nm, 1331 nm, 1551 nm) with high precision.[8]

Data Presentation: Properties of Li2O-TeO2 Based Glasses

The following tables summarize key quantitative data for various dilithium tellurite and related glass systems, illustrating the effect of composition on the material's properties.

Table 1: Thermal and Physical Properties of TeO2–Ga2O3–Li2O Glasses (Data sourced from reference[8])

| Composition (mol%) | Tg (°C) | Density (g/cm³) |

|---|---|---|

| Series 1: [(TeO2)0.85(Ga2O3)0.15]100−x[Li2O]x | ||

| x = 5 | 394 | 5.16 |

| x = 15 | 371 | 5.07 |

| x = 25 | 362 | 4.86 |

| Series 2: [TeO2]90−y[Ga2O3]y[Li2O]10 | ||

| y = 5 | 349 | 5.18 |

| y = 10 | 367 | 5.16 |

| y = 15 | 381 | 5.28 |

Table 2: Wavelength-Dependent Refractive Index of TeO2–Ga2O3–Li2O Glasses (Data sourced from reference[8])

| Composition (mol%) | n @ 633 nm | n @ 825 nm | n @ 1331 nm | n @ 1551 nm |

|---|---|---|---|---|

| [(TeO2)0.85(Ga2O3)0.15]95[Li2O]5 | 2.067 | 2.046 | 2.023 | 2.018 |

| [(TeO2)0.85(Ga2O3)0.15]85[Li2O]15 | 2.017 | 1.998 | 1.977 | 1.972 |

| [(TeO2)0.85(Ga2O3)0.15]75[Li2O]25 | 1.968 | 1.951 | 1.931 | 1.926 |

Table 3: General Properties of Tellurite Glasses for IR Applications

| Property | Typical Value | Significance |

|---|---|---|

| Transmission Range | 0.4 - 6.5 µm[2] | Enables use in near-infrared (NIR) and mid-infrared (MIR) applications. |

| Refractive Index (n) | > 2.0[2] | High refractive index leads to high nonlinearity, useful for devices like supercontinuum sources. |

| Maximum Phonon Energy | ~750 cm⁻¹[2] | Low phonon energy reduces non-radiative decay, improving efficiency of rare-earth doped lasers and amplifiers. |

| Thermal Stability (ΔT) | > 100 °C[4] | High stability against crystallization is crucial for manufacturing low-loss optical fibers. |

| Chemical Durability | Good[7] | More resistant to corrosion and environmental degradation compared to fluoride or chalcogenide glasses. |

Visualizations

Caption: Workflow for dilithium tellurite glass synthesis.

Caption: Effect of Li2O on the TeO2 glass network and properties.

References

- 1. DSpace [researchrepository.ul.ie]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of lithium tellurite and vanadium lithium tellurite glasses by high-energy X-ray and neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optica Publishing Group [opg.optica.org]

- 8. researchgate.net [researchgate.net]

Application Note: Characterization of Tellurite Glass using Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurite glasses are a class of amorphous materials based on tellurium dioxide (TeO₂). They possess unique optical and physical properties, including high refractive indices, low melting points, and excellent infrared transparency, making them promising candidates for applications in optical fibers, nonlinear optical devices, and as host matrices for rare-earth elements in laser and amplifier technologies. The structural characteristics of tellurite glasses are closely linked to their macroscopic properties. Raman spectroscopy is a powerful, non-destructive technique for elucidating the short- and medium-range order in these glasses, providing insights into the network structure and the influence of various modifiers. This application note provides a detailed protocol for the preparation of tellurite glasses and their characterization using Raman spectroscopy.

Principle of Raman Spectroscopy for Tellurite Glass Characterization

Raman spectroscopy probes the vibrational modes of molecules and the phonon modes in solids. When monochromatic light from a laser interacts with the glass, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This frequency shift, known as the Raman shift, corresponds to the energy of the vibrational modes of the structural units within the glass.

The fundamental building blocks of tellurite glass are TeO₄ trigonal bipyramids (tbp) and TeO₃ trigonal pyramids (tp).[1] The addition of network modifiers, such as alkali oxides or other metal oxides, leads to the breaking of Te-O-Te linkages and the conversion of TeO₄ units into TeO₃ and TeO₃₊₁ polyhedra with non-bridging oxygen (NBO) atoms.[1] These structural changes are readily detectable by Raman spectroscopy, as each structural unit has characteristic vibrational frequencies. By analyzing the position, intensity, and width of the Raman bands, one can gain qualitative and quantitative information about the glass structure.

Experimental Protocols

Tellurite Glass Synthesis: Melt-Quenching Technique

The melt-quenching technique is a widely used method for synthesizing tellurite glasses.[2]

Materials and Equipment:

-

High-purity (≥99.9%) precursor powders (e.g., TeO₂, ZnO, Na₂CO₃, Bi₂O₃, etc.)

-

Platinum or alumina crucible

-

High-temperature furnace (capable of reaching at least 900°C)

-

Brass or steel mold (pre-heated)

-

Annealing furnace

-

Electronic balance

-

Spatula and mixing vessel

Protocol:

-

Batch Calculation: Calculate the required weight of each precursor powder based on the desired molar composition of the glass.

-

Mixing: Thoroughly mix the precursor powders in a clean vessel to ensure homogeneity.

-

Melting: Transfer the mixed batch into a crucible and place it in a high-temperature furnace. Heat the furnace to the melting temperature, typically between 800°C and 900°C, and hold for 30-60 minutes to ensure a homogenous, bubble-free melt. The exact temperature and time will depend on the glass composition.

-

Quenching: Quickly pour the molten glass into a pre-heated brass or steel mold to form a glass slab. This rapid cooling prevents crystallization.

-

Annealing: Immediately transfer the glass slab into an annealing furnace set to a temperature near the glass transition temperature (Tg), typically around 300°C. Hold at this temperature for several hours to relieve internal stresses, then cool down slowly to room temperature.

-

Sample Preparation for Spectroscopy: The annealed glass is then cut and polished to obtain flat, parallel surfaces suitable for Raman analysis. For some applications, the glass can be ground into a fine powder.[3]

Raman Spectroscopy Analysis

Instrumentation:

-

Raman spectrometer equipped with a microscope

-